molecular formula C20H16N2O3 B5711195 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one CAS No. 62820-51-3

3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one

Cat. No.: B5711195
CAS No.: 62820-51-3
M. Wt: 332.4 g/mol
InChI Key: LBRFXMSIYZNWDJ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one typically involves the condensation of 4-ethoxyaniline with furan-2-carboxylic acid, followed by cyclization and oxidation steps. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings, but with optimized conditions for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one include other quinazolinone derivatives such as:

  • 2-(Furan-2-yl)-4(3H)-quinazolinone
  • 3-(4-Methoxyphenyl)-2-(furan-2-yl)quinazolin-4-one
  • 3-(4-Chlorophenyl)-2-(furan-2-yl)quinazolin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-2-24-15-11-9-14(10-12-15)22-19(18-8-5-13-25-18)21-17-7-4-3-6-16(17)20(22)23/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRFXMSIYZNWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356710
Record name 4(3H)-Quinazolinone, 3-(4-ethoxyphenyl)-2-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62820-51-3
Record name 4(3H)-Quinazolinone, 3-(4-ethoxyphenyl)-2-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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